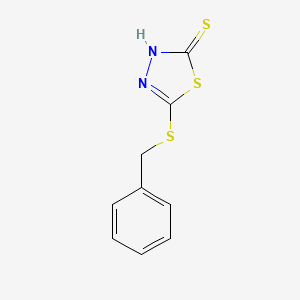

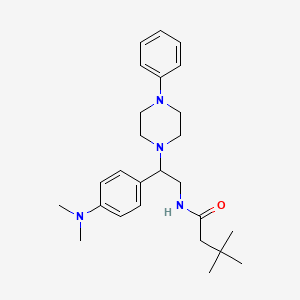

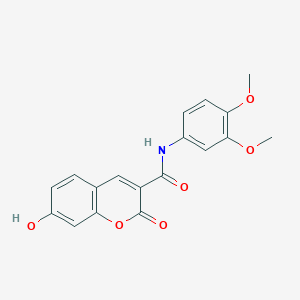

![molecular formula C20H14N4O4S2 B2517893 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-05-4](/img/structure/B2517893.png)

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazole derivatives have been synthesized and studied for various pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, as well as potential analgesic properties .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of chloroacetylamino thiazoles with other heterocyclic compounds in the presence of a base such as K2CO3. For instance, 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives were synthesized using this method . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing benzo[d]thiazol and benzo[d][1,3]dioxole moieties as starting materials.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically elucidated using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS). These techniques help in confirming the chemical structure of the synthesized compounds . The presence of the benzo[d]thiazol and benzo[d][1,3]dioxole groups in the compound suggests a complex structure that may exhibit unique physical and chemical properties.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the amide, thiazole, and benzo[d]thiazol groups can lead to the formation of new compounds with different biological activities. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis of related compounds and their subsequent transformation into products with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole ring. The antimicrobial and antifungal activities of these compounds suggest that they have the necessary chemical properties to interact with biological targets. The specific properties of the compound would need to be determined experimentally, but it is likely to share characteristics with the compounds described in the papers .

科学的研究の応用

Antibacterial Activity : A study explored novel analogs of benzothiazole derivatives, which showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian cell lines, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017).

Antimalarial and Antiviral Potential : Another study investigated the reactivity of similar compounds, examining their antimalarial activity and characterizing their ADMET properties. The research also included a molecular docking study of these compounds against targets related to malaria and COVID-19 (Fahim & Ismael, 2021).

Anti-inflammatory Activity : Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to the compound , showed anti-inflammatory activity. This study suggests potential applications in the development of anti-inflammatory drugs (Lynch et al., 2006).

Electrochemical Synthesis Applications : A study focused on the electrochemical synthesis of new disulfides of benzo[d]thiazol-2-ylamino derivatives. This research demonstrates the compound's relevance in advanced synthetic methods (Esmaili & Nematollahi, 2013).

Cytotoxic Evaluation for Cancer Therapy : Another important application is in cancer therapy, where benzo[d]thiazole-2-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential as cancer therapeutics (Zhang et al., 2017).

Microwave-Assisted Synthesis : The compound has also been studied in the context of microwave-assisted synthesis, indicating its utility in efficient chemical synthesis methods (Deau et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Mode of Action

Similar benzothiazole derivatives have been reported to inhibit cox enzymes . These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation .

Biochemical Pathways

The compound’s interaction with its targets leads to the inhibition of the COX enzymes, thereby suppressing the production of prostaglandins . This results in the reduction of inflammation, given that prostaglandins are key mediators of the inflammatory response.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can help alleviate symptoms in conditions where inflammation plays a key role.

生化学分析

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities . These compounds have shown inhibitory effects against Mycobacterium tuberculosis and have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .

Cellular Effects

The cellular effects of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are not well-documented. Benzothiazole derivatives have been reported to exhibit inhibitory effects on various cellular processes. For instance, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential effects on bacterial cell division .

Molecular Mechanism

Benzothiazole derivatives have been suggested to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in the synthesis of folate necessary for the synthesis of nucleic acids . Inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .

特性

IUPAC Name |

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h1-7,9H,8,10H2,(H,21,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRRQMICOOEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

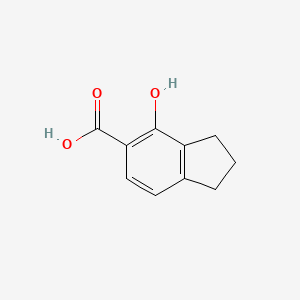

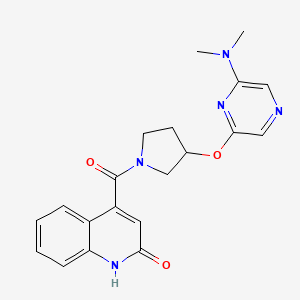

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

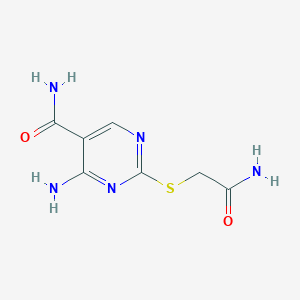

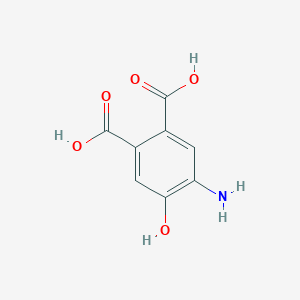

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)

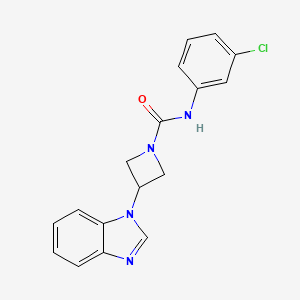

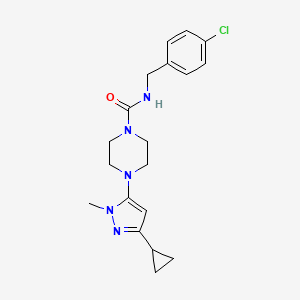

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)